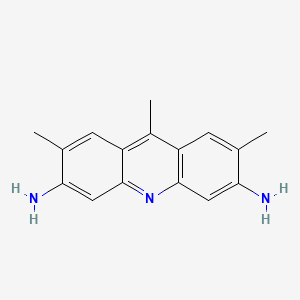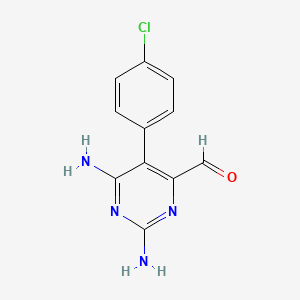
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the class of aminopyrimidines Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2,6-diamino-4-chloropyrimidine N-oxide with piperidine under neat conditions at 106°C for 120 minutes . Another approach includes the iodination of 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives followed by Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclization: The compound can participate in cyclization reactions to form fused heterocycles, such as pyrido[2,3-d]pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and Grignard reagents. Conditions typically involve mild temperatures and solvents like ethanol or toluene.
Cyclization: Reagents such as ethyl-2,4-dioxo-4-phenylbutanoate derivatives and conditions like refluxing in acetic acid are used.
Major Products
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Cyclization: Products include fused heterocycles like pyrido[2,3-d]pyrimidines, which have significant biological activity.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines essential for DNA synthesis and cell multiplication . This inhibition leads to the failure of nuclear division in cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine: A fused heterocycle with similar biological activities.
Uniqueness
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through nucleophilic substitution and cyclization reactions makes it a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
17005-29-7 |
|---|---|
Molekularformel |
C11H9ClN4O |
Molekulargewicht |
248.67 g/mol |
IUPAC-Name |
2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H9ClN4O/c12-7-3-1-6(2-4-7)9-8(5-17)15-11(14)16-10(9)13/h1-5H,(H4,13,14,15,16) |
InChI-Schlüssel |
GISMZVDPMITXFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


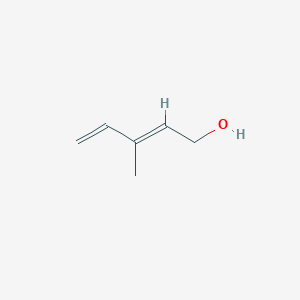
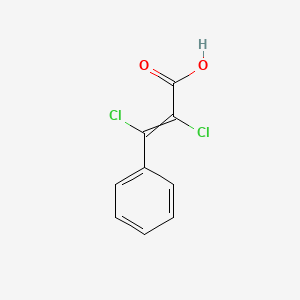

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

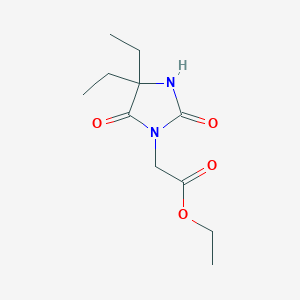


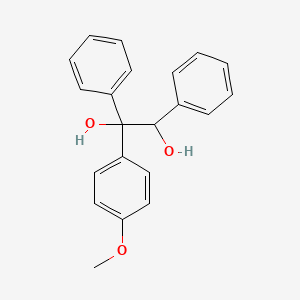
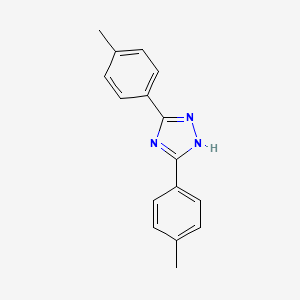
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)

